molecular formula C11H9NO3 B113304 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde CAS No. 933709-27-4

3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde

Cat. No. B113304
M. Wt: 203.19 g/mol
InChI Key: KAKLXOGRVNKBQR-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde” is a chemical compound with the empirical formula C11H9NO3 . It has a molecular weight of 203.19 g/mol . The compound is usually available in solid form .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde” can be represented by the SMILES string O=C([H])C1=CC(C(C=C2)=CC=C2OC)=NO1 . The InChI representation is InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-7H,1H3 .


Physical And Chemical Properties Analysis

The compound has a few notable properties. It has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a topological polar surface area of 52.3 Ų . It also has a rotatable bond count of 3 .

Scientific Research Applications

Protecting Groups for 3-Hydroxyisoxazoles

Riess, Schön, Laschat, and Jäger (1998) investigated the regioselectivity of 3-hydroxyisoxazole-5-ester and its derivatives, leading to the synthesis of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes. These compounds serve as intermediates for creating analogues of CNS-active amino acids, showcasing their potential in neurological research and drug development (Riess et al., 1998).

Oxidative Ring Transformation

Bertha et al. (1993) described an unusual oxidative ring transformation of isoxazole derivatives, particularly those involving (3RS,4RS)-[(2RS)-3-acetylthiazolidin-2-yl]-1-(4-methoxyphenyl)azetidin-2-ones. This research contributes to our understanding of chemical reactions and mechanisms involving isoxazole compounds (Bertha et al., 1993).

Biological Activity of Isoxazole Derivatives

The synthesis and biological evaluation of isoxazole derivatives have been a subject of interest. Wu (2013) synthesized 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, providing insights into the fungicidal activity of such compounds (Wu, 2013).

Synthesis and Antimicrobial Activity

Dhaduk and Joshi (2022) explored the synthesis of various isoxazole derivatives and their in-vitro antibacterial and antifungal activities. Their work contributes to the potential application of these compounds in combating microbial infections (Dhaduk & Joshi, 2022).

Novel Approaches to Isoxazole Synthesis

Burkhard, Tchitchanov, and Carreira (2011) reported a novel method for synthesizing 3-substituted isoxazoles-4-carbaldehydes from the condensation reaction of nitroalkanes with 3-oxetanone. This highlights the versatility of isoxazole compounds in pharmaceutical sciences and organic chemistry (Burkhard et al., 2011).

Isoxazole Derivatives for Antitubercular Activity

Carrasco et al. (2021) synthesized and evaluated phenylisoxazole isoniazid derivatives for their antitubercular activity. This research is significant for developing new treatments against tuberculosis (Carrasco et al., 2021).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H319, and the precautionary statements are P305 + P351 + P338 . It’s worth noting that the compound is usually sold “as-is”, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKLXOGRVNKBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801255078
Record name 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde

CAS RN

933709-27-4
Record name 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933709-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde
Reactant of Route 2
3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde

Citations

For This Compound
4
Citations
A Kamal, AB Shaik, BB Rao, I Khan… - Organic & Biomolecular …, 2015 - pubs.rsc.org
As pyrazole and isoxazole based derivatives are well-known for displaying a considerable biological profile, an attempt has been made to unravel their cytotoxic potential. In this context…
Number of citations: 20 pubs.rsc.org
A Kamal, VS Reddy, AB Shaik, GB Kumar… - Organic & …, 2015 - pubs.rsc.org
A new class of pyrazole and isoxazole conjugates were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds have shown …
Number of citations: 43 pubs.rsc.org
M Olutas, A Sagırlı - Journal of Molecular Liquids, 2020 - Elsevier
Here, we report one-pot synthesis of a new azlactone-based dye bearing isoxazole moiety as a donor group (ie, Dye-Iso), which displays fluorescence emission both in solution and …
Number of citations: 7 www.sciencedirect.com
EE Galenko, AM Puzyk, MS Novikov… - The Journal of Organic …, 2022 - ACS Publications
The synthesis of 5-aryl- and 4-aryl/hetaryl/cyclopropyl/alkynyl-5-aryl-1H-pyrrole-2,3-diones by formal isomerization of isoxazole-5-carbaldehydes mediated Mo(CO) 6 in wet MeCN has …
Number of citations: 6 pubs.acs.org

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